molecular formula C18H16N2O B8661704 Phenyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

Phenyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

Cat. No.: B8661704
M. Wt: 276.3 g/mol
InChI Key: WQRXDRGZIIXKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

phenyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C18H16N2O/c21-18(13-6-2-1-3-7-13)20-11-10-15-14-8-4-5-9-16(14)19-17(15)12-20/h1-9,19H,10-12H2

InChI Key

WQRXDRGZIIXKAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A tetrahydro-β-carboline (II) is reacted with benzoyl chloride to provide a 2-benzoyl-1,2,3,4-tetrahydro-9H-pyrido-(3,4-b)-indole (III). Then compound (III) is reduced to give a 2-benzyl-1,2,3,4-tetrahydro-9H-pyrido-(3,4-b)-indole (IV). Thereafter, compound (IV) is transformed by t-butyl hypochlorite into a chloroindolenine derivative (V) which is immediately treated with a metal dialkylmalonate such as thallium t-butyl methyl malonate to give a dialkyl 3-benzyl-1,2,3,4,5,6-hexahydroazepino-(4,5-b)-indole-5,5-dicarboxylate (VI). Compound (VI) is then partly decarboxylated into a alkyl 3-benzyl-1,2,3,4,5,6-hexahydro-(4,5-b) indole-5-carboxylate (VII). Compound (VII) is hydrogenated to give an alkyl 1,2,3,4,5,6-hexahydroazepino-(4,5-b)-indole 5-carboxylate (VIII). In an alternative embodiment, compound (VI) can be hydrogenated to the corresponding dialkyl 1,2,3,4,5,6-hexahydroazepino-(4,5-b)-indole-5,5-dicarboxylate which is then decarboxylated into compound (VIII). Compound (VIII) is condensed with a functionalised aldehyde, typically a epoxy aldehyde or a haloaldehyde such as 1-bromo-4-formylhexane, to give vincadifformine or similar pentacyclic derivatives.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole (2.0 g. 11.6 mmole) in dry DMF (20 mL) at RT was added benzoic acid (1.56 g, 12.77 mmole), 1-hydroxybenzotriazole hydrate (1.72 g, 12.77 mmole) and diisopropylethylamine (1.65 g, 12.77 mmole). After 10 min, EDC (2.44 g, 12.77 mmole) was added and the reaction was allowed to stir for 12 hr. The reaction contents were poured into H2O (100 mL) and extracted with EtOAc (2×100 mL). The combined organic phases were washed sequentially with H2O and brine, then were dried over Na2SO4. Concentration under reduced pressure and purification on silica (hexanes/EtOAc, 1:1) afforded the title compound (3.0 g. 94%) as a white solid: MS (ES) m/e 277 (M+H)+.
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2 g
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1.56 g
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1.72 g
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1.65 g
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20 mL
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2.44 g
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100 mL
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Yield
94%

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